molecular formula C8H9N3O2 B2847527 2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid CAS No. 1426072-28-7

2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid

Cat. No.: B2847527
CAS No.: 1426072-28-7
M. Wt: 179.179
InChI Key: UKYWTKMOKOXSBZ-UHFFFAOYSA-N
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Description

2-Amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid is a heterocyclic organic compound characterized by its unique structure, which includes a cyclopenta[d]pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine. The reaction conditions often require specific temperatures and catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This can include the use of continuous flow reactors, which allow for more efficient and controlled reactions. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Manganese-catalyzed oxidation using Mn(OTf)2 and tert-butyl hydroperoxide (t-BuOOH) in water.

  • Reduction: Various reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using different nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of pharmaceuticals and other chemical products.

Biology: In biological research, 2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid can be used to study enzyme interactions and metabolic pathways. Its incorporation into biological systems can help elucidate the mechanisms of various biochemical processes.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways and lead to desired outcomes, such as inhibition or activation of enzymes.

Molecular Targets and Pathways: The compound may target specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Amino-6,7-dihydro-5H-cyclopenta[b]pyridine

  • 2-Amino-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

  • 2-Amino-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxamide

Uniqueness: 2-Amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid is unique due to its specific structural features, which differentiate it from other similar compounds. Its cyclopenta[d]pyrimidine ring system provides distinct chemical properties and reactivity compared to other heterocyclic compounds.

Properties

IUPAC Name

2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c9-8-10-3-5-4(7(12)13)1-2-6(5)11-8/h3-4H,1-2H2,(H,12,13)(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYWTKMOKOXSBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC(=NC=C2C1C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sodium hydroxide (13.0 mL, 13.0 mmol) was added to a solution of methyl 2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylate (1.10 g, 5.69 mmol) in methanol (21 mL). The resulting mixture was stirred at RT for 1.5 hours. Hydrochloric acid (13 mL, 13.00 mmol) was added. The solvent was evaporated. The residue was purified by chromatography on silica (24 g cartridge) eluting with CH2Cl2:MeOH 95:5 (150 mL) and CH2Cl2:MeOH:AcOH 90:10:1 to afford the title compound.
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two

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